molecular formula C8H2Br2F6 B3188802 1,3-Dibromo-4,6-bis(trifluoromethyl)benzene CAS No. 241151-55-3

1,3-Dibromo-4,6-bis(trifluoromethyl)benzene

Cat. No. B3188802
M. Wt: 371.9 g/mol
InChI Key: ZASXVMTVEQRNSS-UHFFFAOYSA-N
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Description

“1,3-Dibromo-4,6-bis(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H4Br2F6. It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and two other hydrogen atoms are replaced by trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of “1,3-Dibromo-4,6-bis(trifluoromethyl)benzene” is characterized by large dihedral angles between the donor and acceptor moieties, which are close to 80° as shown by single crystal X-ray analysis and theoretical calculations .

Scientific Research Applications

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, is used in organometallic synthesis. It is prepared from 1,3-bis(fluoromethyl)benzene and serves as a starting material for creating various synthetically useful reactions through intermediates like phenylmagnesium, phenyllithium, and phenylcopper (Porwisiak & Schlosser, 1996).

Regioselective Functionalization

1,3-Bis(trifluoromethyl)benzene has been used for regioselective metalation and subsequent carboxylation, leading to the creation of compounds like 2,6-bis(trifluoromethyl)benzoic acid and its derivatives. This demonstrates its potential in selective organic synthesis (Dmowski & Piasecka-Maciejewska, 1998).

Synthesis of Ethynylferrocene Compounds

Compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene are synthesized from 1,3,5-Tribromobenzene, a similar compound, for studies in electrochemistry. These compounds exhibit chemically reversible oxidations, indicating their potential in electrochemical applications (Fink et al., 1997).

Safety And Hazards

The safety data sheet for “1,3-Bis(trifluoromethyl)benzene” indicates that it is flammable and may cause skin and eye irritation. It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,5-dibromo-2,4-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2F6/c9-5-2-6(10)4(8(14,15)16)1-3(5)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASXVMTVEQRNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-2,4-bis(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Rajca, S Rajca, J Wongsriratanakul, CR Ross II - Polyhedron, 2001 - Elsevier
Synthesis, crystallography, and magnetic characterization of bis(aminoxyl) 1 and its 2:1 complex with Mn(hfac) 2 (2) are described. X-ray structure of 2 (at 20 K) provides one of the rare …
Number of citations: 17 www.sciencedirect.com
OO Kovalenko, OF Wendt - Dalton Transactions, 2016 - pubs.rsc.org
A novel electron deficient 4,6-bis(trifluoromethyl)-1,3-phenylene diphosphinite ligand 4 was developed and synthesized. Reaction of Ir precursors with ligand 4 gave chloro(hydride) …
Number of citations: 27 pubs.rsc.org
M Jagenbrein, AA Danopoulos, P Braunstein - Journal of Organometallic …, 2015 - Elsevier
With the aim to favour formation of ‘pincer’-type Ir III complexes containing two NHC donor moieties, we have used a pro-ligand with a bis-CF 3 -substituted phenylene backbone in …
Number of citations: 13 www.sciencedirect.com
P Brulatti, RJ Gildea, JAK Howard, V Fattori… - Inorganic …, 2012 - ACS Publications
A family of complexes (1a-3a and 1b-3b) was prepared, having the structure Ir(N ∧ C ∧ N)(N ∧ C)Cl. Here, N ∧ C ∧ N represents a terdentate, cyclometallating ligand derived from 1,…
Number of citations: 111 pubs.acs.org
P Brulatti - 2010 - etheses.dur.ac.uk
The luminescence properties of cyclometallated iridium(III) complexes render them of interest, for example, as phosphorescent dopants in organic light-emitting devices (OLEDs), as …
Number of citations: 1 etheses.dur.ac.uk

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